Styrene

Catalog No.
S1529542
CAS No.
100-42-5
M.F
C8H8
C6H5CHCH2
(C8H8)x
C8H8
M. Wt
104.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Styrene

CAS Number

100-42-5

Product Name

Styrene

IUPAC Name

styrene

Molecular Formula

C8H8
C6H5CHCH2
(C8H8)x
C8H8

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2

InChI Key

PPBRXRYQALVLMV-UHFFFAOYSA-N

SMILES

C=CC1=CC=CC=C1

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
0.00 M
0.31 mg/mL at 25 °C
In water, 300 mg/L at 25 °C
Insoluble in water
Soluble in ethanol, ether, and acetone; miscible with benzene; slightly soluble in carbon tetrachloride
Soluble in carbon disulfide, alcohol, ether, methanol, acetone
Miscible with benzene
Soluble in ... toluene, ethanol, n-heptane, carbon tetrachloride ...
Solubility in water, g/100ml at 20 °C: 0.03
0.03%

Synonyms

Ethenylbenzene; Cinnamene; Maomin SM; NSC 62785; Phenethylene; Phenylethene; Phenylethylene; Styrol; Styrole; Styrolene; Styropol SO; TTB 7302; Vinylbenzene; Vinylbenzol;

Canonical SMILES

C=CC1=CC=CC=C1

Material Science Research:

  • Polymer Synthesis: Styrene serves as a vital building block for synthesizing numerous polymers, including polystyrene, styrene-butadiene rubber (SBR), and styrene-acrylonitrile (SAN) . These polymers exhibit diverse properties, making them invaluable in materials science research. Polystyrene, for example, finds applications in creating lightweight packaging materials, while SBR is used in tire production due to its improved fuel efficiency compared to natural rubber .
  • Composite Development: Styrene plays a significant role in the development of composite materials. By combining styrene with reinforcing agents like fibers, researchers can create fiber-reinforced polymer composites (FRP) with exceptional properties . These materials boast high strength-to-weight ratios, making them ideal for applications in aerospace, construction, and transportation industries.

Biomedical Research:

  • Drug Delivery Systems: Researchers are exploring the potential of styrene-based materials for drug delivery systems. These materials can be designed to release drugs in a controlled manner, improving their efficacy and reducing side effects [].
  • Biocompatible Materials: Styrene derivatives are being investigated for their potential use in developing biocompatible materials for implants and medical devices. These materials aim to minimize rejection and inflammation within the body.

Environmental Science Research:

  • Air Quality Monitoring: Due to its presence in various industrial processes and its volatile nature, styrene is a key target for air quality monitoring []. Researchers measure styrene levels in the atmosphere to assess potential environmental risks and human exposure.
  • Biodegradation Studies: Understanding the biodegradation of styrene in the environment is crucial for managing its potential impact on ecosystems. Researchers are investigating various microorganisms and their ability to degrade styrene, aiding in developing strategies for environmental remediation [].

Physical Description

Insoluble in water and less dense than water. Contact may cause irritate skin, eyes, and mucous membranes. May be toxic by ingestion.
Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber.
GasVapor; Liquid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid
Liquid
COLOURLESS-TO-YELLOW OILY LIQUID.
COLOURLESS SOLID IN VARIOUS FORMS.
Colorless to yellow, oily liquid with a sweet, floral odor.

Color/Form

Colorless to yellowish, oily liquid
Viscous liquid

XLogP3

2.9

Boiling Point

293 to 295 °F at 760 mm Hg (NTP, 1992)
145.0 °C
145.3 °C
145 °C
293°F

Flash Point

88 °F (NTP, 1992)
32.0 °C (89.6 °F) - closed cup
88 °F (31 °C) - closed cup
34.4 °C (Tag closed cup); 36.7 °C (Tag open cup).
31 °C c.c.
345-360 °C
88°F

Vapor Density

3.6 (Air = 1)
Relative vapor density (air = 1): 3.6

Density

1.04 to 1.65 at 68 °F (NTP, 1992)
0.906 at 68 °F (USCG, 1999)
d20 0.91
0.9016 g/cu cm at 25 °C
Relative density (water = 1): 0.91
Relative density (water = 1): 1.04-1.13
0.91

LogP

2.95 (LogP)
2.95
log Kow = 2.95
3.0

Odor

Characteristic, sweet, balsamic, almost floral odor that is extremely penetrating
Aromatic odor
Sweet, floral odor
If pure, sweet and pleasant, but usually contains aldehydes that have a typical penetrating smell, sharp, sweet, and unpleasant.

Melting Point

464 °F (NTP, 1992)
-24 to -23 °F (NTP, 1992)
-31.0 °C
Mp -33 °
-30.65 °C
-33°C
-30.6 °C
240 °C
-23°F

UNII

44LJ2U959V

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H361d: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Use and Manufacturing

IDENTIFICATION: Styrene is a colorless to pale yellow oily liquid. It has a sweet, floral odor. It is not very soluble in water. Styrene occurs naturally in many plants, vegetables, dairy products, meats, fish and beverages. It is a component of tobacco and automobile exhaust. USE: Styrene is an important commercial chemical. It is used to make synthetic rubber, plastics, resins, other chemicals and in agricultural products. It has been approved for food use in the making of food containers and disposable cups. EXPOSURE: Workers that use styrene may breathe in vapors or have direct skin contact. The general population may be exposed by breathing indoor air, using photocopy machines, smoking cigarettes, eating food, drinking water and using consumer products for auto and home maintenance containing styrene. If styrene is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: Styrene vapor is irritating to the eyes, throat, nose, and lungs. The nervous system is the primary target of toxicity in workers exposed to high styrene vapor levels over time. Reported effects include changes in color vision, hearing loss, nerve damage, tiredness, slowed reaction time, impaired concentration and balance, and psychiatric problems. Other effects reported in some workers include changes in blood clotting, changes in immune function, asthma, and allergic skin reactions. There is no clear evidence of liver or kidney damage in styrene-exposed workers. Health effects observed in workers are not expected at exposure levels likely to be experienced by the general population. Occupational studies have reported a potential for increased risk of certain types of cancer (leukemia and lymphoma, rectal, pancreatic, and nervous system cancers) in workers exposed to styrene over time. However, these workers are typically also exposed to several other chemicals and findings are not consistent between studies. In laboratory animals, lung and mammary tumors developed following lifetime inhalation exposure to styrene. No increase in tumors was observed in adult laboratory animals after lifetime oral exposure to styrene, but lung tumors were increased in laboratory animals following early life oral exposure (during pregnancy and nursing). No evidence of increased risk of miscarriage or birth defects has been found in pregnant women with occupational exposure to styrene. Alterations in menstrual cycles and sperm count have been reported in some works exposed to styrene, but no evidence of decreased fertility was found in male workers. Increased fetal death and skeletal and kidney abnormalities were observed in laboratory animals exposed to very high air levels of styrene that caused toxicity in the mothers. No evidence of infertility was observed in laboratory animals exposed to styrene in the drinking water over several generations. The U.S. National Toxicology Program 14th Report on Carcinogens determined that styrene is reasonably anticipated to be a human carcinogen based on limited evidence of cancer in humans and sufficient evidence of carcinogenicity in laboratory animals. The International Agency for Research on Cancer has determined that styrene is possible carcinogenic to humans based on limited evidence of carcinogenicity in humans and laboratory animals. The potential for styrene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program. (SRC)

Mechanism of Action

Styrene is a widely used chemical, but it is known to produce lung and liver damage in mice. This may be related to oxidative stress associated with the decrease in the levels of reduced glutathione (GSH) in the target tissues. The purpose of this study was to investigate the effect of styrene and its primary metabolites R-styrene oxide (R-SO) and S-styrene oxide (S-SO) on GSH levels in the lung lumen, as determined by amounts of GSH in bronchioalveolar lavage fluid (BALF) and in plasma. When non-Swiss albino (NSA) mice were administered styrene (600 mg/kg, ip), there was a significant fall in GSH levels in both BALF and plasma within 3 hr. These returned to control levels by 12 hr. The active metabolite R-SO (300 mg/kg, ip) also produced significant decreases in GSH in both BALF and plasma, but S-SO was without marked effect. Since GSH is a principal antioxidant in the lung epithelial lining fluid, this fall due to styrene may exert a significant influence on the ability of the lung to buffer oxidative damage.
In mice, styrene is hepatotoxic, pneumotoxic, and causes lung tumors. One explanation for the mechanism of toxicity is oxidative stress/damage. Previous studies have shown decreased glutathione levels, linked to increased apoptosis, in lung homogenates and isolated Clara cells 3 hr following styrene or styrene oxide (SO) administration or in vitro exposure. The objective of the current studies was to determine what effects styrene and its active metabolites, primarily styrene oxide, had on indicators of oxidative stress and attendant apoptosis in order to understand better the mechanism of styrene-induced toxicity. Three hours following in vitro exposure of Clara cells to styrene or SO there were increases in reactive oxygen species (ROS). Following administration of styrene or styrene oxide ip, increases in ROS, superoxide dismutase (SOD), and 8-hydroxydeoxyguanosine (8-OHdG) formation were observed. Since increases in ROS have been linked to increases in apoptosis ratios of bax/bcl-2, mRNA and protein expression were determined 3-240 hr following the administration of styrene and R-styrene oxide (RSO). The bax/bcl-2 mRNA ratio increased 12 and 24 hr following R-SO and 120 hr following styrene administration. However, the bax/bcl-2 protein ratio was not increased until 240 hr following R-SO, and 24 and 240 hr following styrene administration. However, only a slight increase in caspase 3 was observed. These results indicated that oxidative stress occurred 3 hr following styrene or styrene oxide as evidenced by increased ROS and SOD. This increased ROS may be responsible for the increased 8-OHdG formation. Our findings of limited apoptosis in Clara cells following acute exposure to styrene or SO are in agreement with others and may reflect the minimal extent to which apoptosis plays a role in acute styrene toxicity. It is clear, however, that oxidative stress and oxidative effects on DNA are increased following exposure to styrene or styrene oxide, and these may play a role in the lung tumorigenesis in mice.

Vapor Pressure

4.3 mm Hg at 59 °F ; 9.5 mm Hg at 86° F; 10 mm Hg at 95° F (NTP, 1992)
6.40 mmHg
6.40 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.67
5 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

Polymer, <10 ppm by wt; C8, 400-800 ppm by wt; C9, 500-1000 ppm by wt; benzaldehyde, <50 ppm by wt; peroxides, <30 ppm by wt; inhibitor (tertbutylcatechol), 10-50 ppm by wt; chlorides, <10 ppm by wt

Other CAS

100-42-5
12770-88-6
68441-35-0
68987-41-7
19361-62-7
9003-53-6
98444-30-5

Wikipedia

Styrene
Polystyrene
Poly(p-phenylene vinylene)

Biological Half Life

The human elimination half-time for styrene from adipose tissue is 2 to 4 days.
Seven male subjects were exposed to 210 mg/cu m of styrene in inspired air during 30 min at rest and three 30 min periods of work on a bicycle. About 24 hr after the exposure the mean concentration of styrene in adipose tissue was about the same level as 2-4 hr after exposure, about 3.5 mg/kg. The estimated half-life of the concn of styrene in adipose tissue was 2-4 days.
Three male employees exposed to styrene in the processing of polyester tanks were studied during a work wk. The time-weighted avg of styrene in air during the work wk was 32-85 mg/cu m. The calculated half-life in adipose tissue after exposure was 5.2 and 2.8 days. An elimination time of about 5 wk is needed before the limit of detection (0.1 mg/kg) is reached.
The half-life for styrene in rat tissues, excluding adipose tissue, is about 2 hr.

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Food additives -> Flavoring Agents
Food Contaminant -> CONTAMINANT; -> JECFA Functional Classes
Fire Hazards -> Carcinogens, Flammable - 3rd degree, Reactive - 2nd degree
Cosmetics -> Film forming

Methods of Manufacturing

Direct dehydrogenation of ethylbenzene to styrene accounts for 85% of commercial production. The reaction is carried out in the vapor phase with steam over a catalyst consisting primarily of iron oxide. The reaction is endothermic, and can be accomplished either adiabatically or isothermally.
Styrene is produced mainly by catalytic dehydrogenation of high-purity ethylbenzene in the vapor phase. Typical catalysts are based on ferric oxide with the additives chromia (Cr2O3) (stabilizer) and potassium oxide (coke retardant). Fractionation of the product results in separation of high-purity styrene, unconverted ethylbenzene and minor reaction by-products such as toluene and benzene.
A smaller amount of styrene is produced as a co-product from a propylene oxide process. In this route, ethylbenzene is oxidized to its hydroperoxide and reacted with propylene to yield propylene oxide. The co-product methyl phenyl carbinol is then dehydrated to styrene.
From ethylene and benzene in the presence of aluminum chloride to yield ethylbenzene, which is catalytically dehydrogenated at 630 °C to form styrene.

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Electrical equipment, appliance, and component manufacturing
Furniture and related product manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Plastics product manufacturing
Printing and related support activities
Sold to Traders / Distributors
Synthetic dye and pigment manufacturing
Synthetic rubber manufacturing
Textiles, apparel, and leather manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
Benzene, ethenyl-: ACTIVE
Styrene specifications are largely dictated by the market. There is no formal agreement in the industry. ... The typical assay increased from 99.6% to 99.8% during the 1980s. As of 1996, an assay of 99.8% is still generally accepted. Newer plants in the United States are designed for 99.90% purity and in some cases as high as 99.95%.

Analytic Laboratory Methods

Method: NIOSH 1501, Issue 3; Procedure: gas chromatography with flame ionization detection; Analyte: styrene; Matrix: air; Detection Limit: 0.4 ug/sample.
Method: NIOSH 3800, Issue 2; Procedure: extractive fourier transform infrared (FTIR) spectrometry; Analyte: styrene; Matrix: air; Detection Limit: 1.84 ppm for 10 meter absorption pathlength.
Method: OSHA 89; Procedure: gas chromatography with flame ionization detector; Analyte: styrene; Matrix: air; Detection Limit: 100 ppb (426 ug/cu m).
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: styrene; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.18 ug/L.
For more Analytic Laboratory Methods (Complete) data for Styrene (19 total), please visit the HSDB record page.

Clinical Laboratory Methods

A convenient and reliable gas chromatographic method was developed for the simultaneous determination of six aromatic acid metabolites of styrene and styrene-oxide in rat urine; i.e., benzoic (BA), phenylacetic (PAA), mandelic (MA), phenylglyoxylic (PGA), hippuric (HA) and phenylaceturic (PAUA) acids. The method involves a one-pot esterification-extraction procedure, performed directly on urine without prior treatment. Analyses were performed on a RTX-1701 capillary column and the recovered isopropyl esters derivatives were detected by flame ionization detection. The analytical method was validated for selectivity, linearity, detection and quantification limits, recovery and intra-day and inter-day precisions. Calibration curves showed linearity in the range of 8-800 mg/L, except for HA and PAUA (40-800 mg/L). Limits of detection were between 0.2 (PPA) and 7.0 (PAUA) mg/L. The intra-day precisions determined at three concentrations levels were less than 5% for BA, PAA, MA and PGA and 9% for HA and PAUA, respectively. The corresponding mean inter-day precisions for these two groups were 8 and 16%, respectively. The method was successfully applied to quantitatively analyze styrene, styrene-oxide, ethylbenzene and toluene metabolites in urine samples from rats exposed by inhalation to these compounds at levels close to the occupational threshold limit values. Provided that this method can be transposed to human urine, it could have applications as part of biological monitoring for workers exposed to styrene or related compounds.
Styrene oxide-cysteine adduction is predominantly involved in protein covalent modification after exposure in vivo to styrene or styrene oxide. In the present study, /researchers/ developed an alkaline permethylation- and GC/MS-based approach to detect styrene oxide-derived protein adduction. Permethylation of the protein adducts produced two methylthiophenylethanols, namely 2-methylthio-2-phenyl-1-ethanol and 2-methylthio-1-phenyl-1-ethanol. To improve the permethylation efficiency, reaction conditions, including temperature, time, NaOH strength, and molar ratio of CH(3)I/NaOH, were explored. Under optimized conditions, the yields of the analyte formation resulting from permethylation of authentic standard alpha- and beta-mercapturic acids, representing alpha and beta isomers of cysteine adducts, were 35% and 28%, respectively. Permethylation of styrene oxide-modified bovine serum albumin released the two methylthiophenylethanols with an alpha-/beta-adduction ratio of 1.5. A concentration-dependent increase in both alpha- and beta-adduction was observed in mouse liver microsomes incubated with styrene at various concentrations. CD-1 mice were administered intraperitoneally with styrene at doses of 0, 50, and 400mg/kg daily for 5 days. The formation of protein adducts derived from styrene oxide in whole blood in 400mg/kg group was observed with an alpha/beta ratio of 4.8, suggesting that the reaction of styrene oxide with cysteine residues took place more likely at the alpha-carbon than the beta-carbon of styrene oxide.
Styrene is one of the most important industrial chemicals, with an enormously high production volume worldwide. The urinary mercapturic acids of its metabolite styrene-7,8-oxide, namely N-acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine (PHEMA 1) and N-acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine (PHEMA 2), are specific biomarkers for the determination of individual internal exposure to this highly reactive intermediate of styrene. /Investigators/ have developed and validated a fast, specific and very sensitive method for the accurate determination of the sum of phenylhydroxyethyl mercapturic acids (PHEMAs) in human urine with an automated multidimensional liquid chromatography-tandem mass spectrometry method using (13)C(6)-labelled PHEMAs as internal standards. Analytes were stripped from the urinary matrix by online extraction on a restricted access material, transferred to the analytical column and subsequently determined by tandem mass spectrometry. The limit of quantification (LOQ) for the sum of PHEMAs was 0.3 ug/L urine and allowed us to quantify the background exposure of the (smoking) general population. Precision within series and between series ranged from 1.5 to 6.8% at three concentrations ranging from 3 to 30 ug/L urine; the mean accuracy was between 104 and 110%. We applied the method to spot urine samples from 40 subjects of the general population with no known occupational exposure to styrene. The median levels (range) for the sum of PHEMAs in urine of non-smokers (n = 22) were less than 0.3 ug/L (less than 0.3 to 1.1 ug/L), whereas in urine of smokers (n = 18), the median levels were 0.46 ug/L (less than 0.3 to 2.8 ug/L). Smokers showed a significantly higher excretion of the sum of PHEMAs (p = 0.02). ...
Styrene and 1,3-butadiene are important intermediates used extensively in the plastics industry. They are metabolized mainly through cytochrome P450-mediated oxidation to the corresponding epoxides, which are subsequently converted to diols by epoxide hydrolase or through spontaneous hydration. The resulting styrene glycol and 3-butene-1,2-diol have been suggested as biomarkers of exposure to styrene and 1,3-butadiene, respectively. Unfortunately, poor ionization of the diols within electrospray mass spectrometers becomes an obstacle to the detection of the two diols by liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS). /The authors/ developed an LC/ESI-MS approach to analyze styrene glycol and 3-butene-1,2-diol by means of derivatization with 2-bromopyridine-5-boronic acid (BPBA), which not only dramatically increases the sensitivity of diol detection but also facilitates the identification of the diols. The analytical approach developed was simple, quick, and convincing without the need for complicated chemical derivatization. To evaluate the feasibility of BPBA as a derivatizing reagent of diols, /the authors/ investigated the impact of diol configuration on the affinity of a selection of diols to BPBA using the established LC/ESI-MS approach. /They/ found that both cis and trans diols can be derivatized by BPBA. In conclusion, BPBA may be used as a general derivatizing reagent for the detection of vicinal diols by LC/MS.
For more Clinical Laboratory Methods (Complete) data for Styrene (7 total), please visit the HSDB record page.

Storage Conditions

Fireproof. Separated from incompatible materials. See Chemical Dangers. Cool. Keep in the dark. Store only if stabilized. Store in an area without drain or sewer access.
Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2 - 8 °C. Storage class (TRGS 510): Flammable liquids.
Must be inhibited during storage.
Store in a cool, dry, well-ventilated place. Separate from oxidizing materials, peroxides, and metal salts. /Styrene monomer, inhibited/
For more Storage Conditions (Complete) data for Styrene (6 total), please visit the HSDB record page.

Interactions

Risk assessment for exposure to mixtures of drugs and pollutants relies heavily on in vitro characterization of their bioactivation and/or metabolism individually and extrapolation to mixtures assuming no interaction. Herein, we demonstrated that in vitro CYP2E1 metabolic activation of acetaminophen and styrene mixtures could not be explained through the Michaelis-Menten mechanism or any models relying on that premise. As a baseline for mixture studies with styrene, steady-state analysis of acetaminophen oxidation revealed a biphasic kinetic profile that was best described by negative cooperativity (Hill coefficient=0.72). The best-fit mechanism for this relationship involved two binding sites with differing affinities (Ks=830 uM and Kss=32 mM). Introduction of styrene inhibited that reaction less than predicted by simple competition and thus provided evidence for a cooperative mechanism within the mixture. Likewise, acetaminophen acted through a mixed-type inhibition mechanism to impact styrene epoxidation. In this case, acetaminophen competed with styrene for CYP2E1 (Ki=830 uM and Ksi=180 uM for catalytic and effector sites, respectively) and resulted in cooperative impacts on binding and catalysis. Based on modeling of in vivo clearance, cooperative interactions between acetaminophen and styrene resulted in profoundly increased styrene activation at low styrene exposure levels and therapeutic acetaminophen levels. Current Michaelis-Menten based toxicological models for mixtures such as styrene and acetaminophen would fail to detect this concentration-dependent relationship. Hence, future studies must assess the role of alternate CYP2E1 mechanisms in bioactivation of compounds to improve the accuracy of interpretations and predictions of toxicity.
The toxicity of butadiene and styrene is exerted by their metabolites. Such metabolites have been extensively scrutinized at the in vitro level demonstrating evident genotoxic properties. In monitoring, a diverse range of outcomes has been produced. Additionally, epidemiological studies in rubber workers face difficulties of data interpretation due to the changeability and multiple exposures of the workers as well as to confounding factors inherent to the cohorts. Nevertheless, toxicity has been associated with a significant trend of increasing the risk of leukemia in employees at the styrene-butadiene rubber industry. Thus, further effort must be made to distinguish the exposures to each chemical over time and to characterize their interrelationships. The present investigation focuses on the effects and mechanisms of damage of the mixture styrene-butadiene by examining its metabolites: styrene oxide (SO), butadiene monoepoxide (BME) and butadiene diepoxide (BDE) respectively. The in vitro Comet assay on frozen lymphocytes has been employed to ascertain the DNA damage patterns for the styrene-butadiene metabolites combined and on their own. Different patterns were observed for the mixture and each of its components. This study has also led to determining the mechanism of damage of the mixture and the compounds. With regard to the presence of reactive oxygen species (ROS), co-treatment with catalase does not modulate the genotoxicity of the mixture but it does modulate its components. The outcomes also indicate that the mixture induces cross-links and this is due to the influence of BDE in the mixture, being more evident as the concentration of BDE increases. An investigation on the sensitivity of lymphocytes from occupationally un/exposed subjects to in vitro exposure of the mixture and its components revealed that occupationally exposed subjects had a substantially higher background of DNA damage and a lower sensitivity to the metabolites of styrene, 1,3-butadiene and its mixture.
Co-admin of styrene (6 g/kg) and diethyl maleate (a depletor of reduced glutathione) to hamsters caused an incr in the hepatotoxic effect of styrene as measured by serum aminotransferase activity. Co-admin of styrene with methionine protected the liver from cell damage. ... Excretion of styrene metabolites (2.2 mmol/kg) in urine was suppressed when rats were co-injected with toluene or trichloroethylene (2-11 mmol/kg).
Male Sprague-Dawley rats were used to study the renal toxicity potential of subchronic exposure to non-toxic doses of a combination of styrene and toluene. Four groups (n=6) of rats were injected ip with: (1) 4 mmol styrene 2 times/day at 4 hr intervals; (2) 10 mmol toluene/kg once/day; (3) 4 mmol styrene/kg 2 times/day plus 10 mmol toluene/kg once/day; (4) Corn oil (control vehicle) once/day. All treatments were given 5 days/wk for 4 consecutive wk. The rats were placed in metabolism cages for 24 hr at the end of each 5 day treatment, and blood and urine were collected. At the end of 4 wk, the rats were sacrificed for removal of the kidneys. By the fourth wk, there was a significant incr (p<0.05) in urinary excretion of gamma-glutamyl transpeptidase, protein and glucose by the group receiving combined treatment versus those receiving treatment with either chemical alone. There was an increase in excretion of hippuric acid in the mixture treatment group, but no increase in mandelic and phenylglyoxylic acids and thioethers. Blood urinary nitrogen was not modified by the individual chemicals or the mixture. Electron microscopic exam of the kidney showed an increase of single membrane vacuoles in the proximal convoluted tubules of rats treated with a mixture of chemicals, but not with toluene or styrene alone. /Results/ indicate that subchronic exposure to a mixture of toluene and styrene may increase renal toxicity compared to either individual chemical.
For more Interactions (Complete) data for Styrene (14 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. Test for peroxide formation before distillation or evaporation. Test for peroxide formation or discard after 1 year.
On exposure to light and air it slowly undergoes polymerization and oxidation with formation of peroxides, etc..
It is a storage hazard above 32 °C.
... Styrene is stabilized by a polymerization inhibitor (often tertbutylcatechol). If this is not present in adequate concn, styrene can polymerize and explode its container. The polymerization is also speeded up by temperatures above 66 °C (150 °F).

Dates

Modify: 2023-08-15

A fixed-film bioscrubber of Microbacterium esteraromaticum SBS1-7 for toluene/styrene biodegradation

Akanit Wongbunmak, Yanisa Panthongkham, Manop Suphantharika, Thunyarat Pongtharangkul
PMID: 34126384   DOI: 10.1016/j.jhazmat.2021.126287

Abstract

In the present study, a fixed-film bioscrubber (FFBS) of BTEX-degrading bacterium Microbacterium esteraromaticum SBS1-7 with 'AQUAPOROUSGEL® or APG' supporting material was continuously fed with toluene- or styrene-contaminated gas stream for 172 days. Response Surface Methodology (RSM) was used to optimize the biofilm formation on APG as well as the toluene biodegradation in mineral salt medium (MM). The results suggested that 1000 ppm of yeast extract (YE) was necessary for biofilm formation of SBS1-7. The optimized combination of YE and toluene concentration exhibiting the highest biofilm formation and toluene removal was further employed in an up-scale FFBS operation. The maximum Elimination Capacity (EC
) of 203 g·m
·h
was obtained at the toluene Inlet Loading Rate (ILR) of 295 g·m
·h
. FFBS of SBS1-7 was able to withstand a 5-day shutdown and required only 24 h to recover. Moreover, when the inlet Volatile Organic Compound was shifted to styrene, FFBS required only 24 h for adaptation and the system was able to efficiently remove ~95% of styrene after that. Finally, the performance of the bioscrubber when operated in 2 different modes of operation (FFBS vs Biotricking Filter or BTF) were compared. This study evidently demonstrated the robustness and stability of FFBS with M. esteraromaticum SBS1-7.


Real-time quantitative detection of styrene in atmosphere in presence of other volatile-organic compounds using a portable device

Francesco Radica, Giancarlo Della Ventura, Luca Malfatti, Mariangela Cestelli Guidi, Annalisa D'Arco, Antonio Grilli, Augusto Marcelli, Plinio Innocenzi
PMID: 34215125   DOI: 10.1016/j.talanta.2021.122510

Abstract

Exposure to styrene is a major safety concern in the fibreglass processing industry. This compound is classified by the International Agency for Research on Cancer as a possible human carcinogen. Several types of analytical equipment exist for detecting volatile organic compounds (VOCs) in the atmosphere; however, most of them operate ex-situ or do not provide easy discrimination between different molecules. This work introduces an improved and portable method based on FTIR spectroscopy to analyse toxic gaseous substances in working sites down to a concentration of less than 4 ppm. Styrene and a combination of VOCs typically associated with it in industrial processes, such as acetone, ethanol, xylene and isopropanol, have been used to calibrate and test the methodology. The results demonstrate that the technique offers the possibility to discriminate between different gaseous compounds in the atmosphere with a high degree of confidence and obtain very accurate quantitative information on their concentration, down to the ppm level, even when different VOCs are present in a mixture.


Exploring the OH-initiated reactions of styrene in the atmosphere and the role of van der Waals complex

Xiaoqing Wu, Qifeng Hou, Jiabin Huang, Jiajue Chai, Feng Zhang
PMID: 34082313   DOI: 10.1016/j.chemosphere.2021.131004

Abstract

Reacting with OH provides a major sink for styrene in the atmosphere, with three possible pathways including OH-addition, H-abstraction and addition-dissociation reactions. However, the total rate coefficients of styrene + OH were measured as 1.2-6.2 × 10
cm
molecule
s
under atmospheric conditions, varying by a maximum factor of 5. On the other hand, only one theoretical work reported this rate coefficient as 19.1 × 10
cm
molecule
s
, which exhibits up to 16 times that measured in laboratory studies. In the present study, the reaction kinetics of styrene + OH was extensively studied with high-level quantum chemical methods combined with RRKM/master equation simulations. In particular, we carried out theoretical treatments for the formation of pre-reaction Van der Waals complexes of styrene + OH, and examined their influence on the reaction kinetics. The total rate coefficient for styrene + OH is calculated to be 1.7 × 10
cm
molecule
s
at 300 K, 1 atm. The main products are addβ (88.2%), add5 (6.9%), addα (1.9%) and add3 (1.7%). Using our computed rate coefficient and the global atmospheric hydroxyl radical concentration (2 × 10
radicals per cm
), the lifetime of styrene in the atmosphere is estimated at 8.0 h. The degradation of styrene might be negligible for the formation of ozone in the atmosphere based upon the photochemical ozone creation potentials calculation. The computed product yields indicate that addβ via subsequent reactions could significantly produce formaldehyde and benzaldehyde that were observed in previous experimental studies on styrene oxidation, and contribute to the formation of secondary organic aerosols.


Efficient carboxylation of styrene and carbon dioxide by single-atomic copper electrocatalyst

Yueli Quan, Ruohan Yu, Jiexin Zhu, Anxiang Guan, Ximeng Lv, Chao Yang, Si Li, Jinsong Wu, Gengfeng Zheng
PMID: 34087598   DOI: 10.1016/j.jcis.2021.05.105

Abstract

Electrocarboxylation of olefins with carbon dioxide (CO
) is a potential approach to produce carboxylates as synthetic intermediates of polymer and pharmaceuticals. Nonetheless, due to the intrinsic inertness of CO
at ambient conditions, the electrocarboxylation efficiency has been quite limited, typically with high applied potentials and low current densities. In this work, we demonstrate that nitrogen-coordinated single-atomic copper sites on carbon framework (Cu/NC) served as an excellent electrocatalyst for electrocarboxylation of styrene with CO
. The Cu/NC catalyst allowed to efficiently activate CO
, followed by nucleophilic attack to carboxylate styrene to produce phenylsuccinic acid, thus leading the reaction toward the CO
activation pathway. The enhanced CO
activation capability enabled increased selectivity and activity for electrocarboxylation of styrene. The Faradaic efficiency of electrocarboxylation was 92%, suggesting most of the activated CO
proceeded to react with styrene rather than direct reduction to CO or CH
. The electrocarboxylation exhibited almost 100% product selectivity toward phenylsuccinic acid, with a high partial current density of 58 mA·cm
at -2.2 V (vs. Ag/AgI), corresponding to an outstanding production rate of 216 mg·cm
·h
, substantially exceeding previously reported works. Our work suggests an exciting perspective in electrocarboxylation of olefins by rational design of CO
activation electrocatalysts.


Chemical Composition and Cytotoxic Activity of the Essential Oil and Oleoresins of In Vitro Micropropagated

Md Moshfekus Saleh-E-In, Paromik Bhattacharyya, Johannes Van Staden
PMID: 34361724   DOI: 10.3390/molecules26154556

Abstract

Orchids are rich treasure troves of various important phytomolecules. Among the various medicinal orchids,
stands out prominently in the preparing of various herbal medicines due to its high therapeutic importance. The nodal explants of
were sampled from asymbiotically germinated seedlings on basal Murashige and Skoog (MS) medium and were micropropagated in MS medium supplemented with 3% sucrose and 10 µM
topolin (
T) + 5 µM naphthalene acetic acid (NAA) +15 µM indole butyric acid (IBA) + 30 µM phloroglucinol (PG). In the present study, the essential oil was extracted by hydrodistillation and the oleoresins by the solvent extraction method from the micropropagated
. The essential oil and the oleoresins were analysed by Gas Chromatography (GC) and GC/MS (Mass spectrometry). A total of 84 compounds were identified. The most predominant components among them were linoleic acid (18.42%),
-ascorbyl 2,6-dipalmitate (11.50%), linolenic acid (10.98%) and
-cresol (9.99%) in the essential oil; and eicosane (26.34%), n-butyl acetate (21.13%), heptadecane (16.48%) and 2-pentanone, 4-hydroxy-4-methyl (11.13%) were detected in the acetone extract; heptadecane (9.40%), heneicosane (9.45%), eicosane (6.40%), n-butyl acetate (14.34%) and styrene (22.20%) were identified and quantified in the ethyl acetate extract. The cytotoxic activity of essential oil and oleoresins of micropropagated
was evaluated by MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide) assay on Vero cells compared to the standard drug doxorubicin chloride. The present research contains primary information about the therapeutic utility of the essential oil and oleoresins of
with a promising future research potential of qualitative and quantitative improvement through synchronised use of biotechnological techniques.


1,3-Butadiene, styrene and selected outcomes among synthetic rubber polymer workers: Updated exposure-response analyses

Nalini Sathiakumar, Bolanle Bolaji, Ilene Brill, Ligong Chen, Meghan Tipre, Mark Leader, Tarun Arora, Elizabeth Delzell
PMID: 34324853   DOI: 10.1016/j.cbi.2021.109600

Abstract

- To evaluate exposure-response relationships between 1,3-butadiene and styrene and selected diseases among synthetic rubber polymer workers.
- 21,087 workers (16,579 men; 4508 women) were followed from 1943 through 2009 to determine mortality outcomes. Cox regression models estimated rate ratios (RRs) and 95% confidence intervals (CIs) by quartile of cumulative exposure to butadiene or styrene and exposure-response trends for cancers of the bladder, lung, kidney, esophagus and pancreas, and for all nonmalignant respiratory disease (NMRD), chronic obstructive pulmonary disease (COPD) and pneumonia.
- Bladder cancer RRs were 2.13 (95% CI = 1.03 to 4.41) and 1.64 (95% CI = 0.76 to 3.54) in the highest quartiles of cumulative exposure to butadiene and styrene, respectively, and exposure-response trends were positive for both monomers (butadiene, trend p = 0.001; styrene, trend p = 0.004). Further analyses indicated that the exposure-response effect of each monomer on bladder cancer was demonstrated clearly only in the subgroup with high cumulative exposure (at or above the median) to the other monomer. Lung cancer was not associated with either monomer among men. Among women, lung cancer RRs were above 1.0 in each quartile of cumulative exposure to each monomer, but exposure-response was not seen for either monomer. Male workers had COPD RRs slightly above 1.0 in each quartile of cumulative exposure to each monomer, but there was no evidence of exposure-response among the exposed. Monomer exposure was not consistently associated with COPD in women or with the other cancer outcomes.
- This study found a positive exposure-response relationship between monomer exposures and bladder cancer. The independent effects of butadiene and styrene on this cancer could not be delineated. In some analyses, monomer exposure was associated with lung cancer in women and with COPD in men, but inconsistent exposure-response trends and divergent results by sex do not support a causal interpretation of the isolated positive associations.


Investigations into the Ability to Reduce Cinnamic Acid as Undesired Precursor of Toxicologically Relevant Styrene in Wort by Different Barley to Wheat Ratios (Grain Bill) during Mashing

Valerian Kalb, Torsten Seewald, Thomas Hofmann, Michael Granvogl
PMID: 34351749   DOI: 10.1021/acs.jafc.1c03018

Abstract

Styrene is a food-borne toxicant in wheat beer and due to its classification as possibly carcinogenic to humans by the International Agency for Research on Cancer in 2002, mitigation strategies had to be developed. Aiming at understanding the impact of the barley to wheat malt ratio (grain bill) during mashing on the contents of soluble and free (i) cinnamic, (ii)
-coumaric, and (iii) ferulic acid, precursors of (i) styrene and the desired vinyl aromatics (ii) 4-vinylphenol and (iii) 2-methoxy-4-vinylphenol in wheat beer, wort was prepared at four different barley to wheat malt ratios of 100:0, 25:75, 50:50, and 0:100 (w/w). Additionally, the malts were produced at different germination temperatures and aeration rates (12/32, 18/35, 18/25, 24/18, and 26/25 (°C; L/min)) to consider these two further parameters as well. Thereby, soluble and free phenolic acid contents in wort showed linear correlations to the percentage of wheat in the grain bill, highlighting the absence of synergistic effects when mixing barley and wheat malts. In contrast, the results described the phenolic acid contents as a function of the concentrations in the respective barley and wheat wort, multiplied by their percentage in the grain bill. However, a clear recommendation for favorable barley to wheat malt ratios leading to a decrease of soluble and free cinnamic acid in wort could not be made, as the contents in the present study proved to be highly dependent on the barley and wheat varieties used during mashing and the parameters applied during malting. This was not the case for
-coumaric acid for which a clear decrease of the soluble and free forms was found with increasing wheat malt contents. Differently, the soluble form of ferulic acid increased with an increasing percentage of wheat malt, while the free form decreased. The malting parameters clearly recommended high germination temperatures and low aeration rates when aiming at a reduction of undesired cinnamic acid in wort. Fortunately, soluble and free
-coumaric and ferulic acid contents were only slightly affected, indicating that the formation of the characteristic wheat beer aroma might not suffer when applying these favorable conditions for styrene reduction.


Differences in SMA-like polymer architecture dictate the conformational changes exhibited by the membrane protein rhodopsin encapsulated in lipid nano-particles

Rachael L Grime, Richard T Logan, Stephanie A Nestorow, Pooja Sridhar, Patricia C Edwards, Christopher G Tate, Bert Klumperman, Tim R Dafforn, David R Poyner, Philip J Reeves, Mark Wheatley
PMID: 34477756   DOI: 10.1039/d1nr02419a

Abstract

Membrane proteins are of fundamental importance to cellular processes and nano-encapsulation strategies that preserve their native lipid bilayer environment are particularly attractive for studying and exploiting these proteins. Poly(styrene-co-maleic acid) (SMA) and related polymers poly(styrene-co-(N-(3-N',N'-dimethylaminopropyl)maleimide)) (SMI) and poly(diisobutylene-alt-maleic acid) (DIBMA) have revolutionised the study of membrane proteins by spontaneously solubilising membrane proteins direct from cell membranes within nanoscale discs of native bilayer called SMA lipid particles (SMALPs), SMILPs and DIBMALPs respectively. This systematic study shows for the first time, that conformational changes of the encapsulated protein are dictated by the solubilising polymer. The photoactivation pathway of rhodopsin (Rho), a G-protein-coupled receptor (GPCR), comprises structurally-defined intermediates with characteristic absorbance spectra that revealed conformational restrictions with styrene-containing SMA and SMI, so that photoactivation proceeded only as far as metarhodopsin-I, absorbing at 478 nm, in a SMALP or SMILP. In contrast, full attainment of metarhodopsin-II, absorbing at 382 nm, was observed in a DIBMALP. Consequently, different intermediate states of Rho could be generated readily by simply employing different SMA-like polymers. Dynamic light-scattering and analytical ultracentrifugation revealed differences in size and thermostability between SMALP, SMILP and DIBMALP. Moreover, encapsulated Rho exhibited different stability in a SMALP, SMILP or DIBMALP. Overall, we establish that SMA, SMI and DIBMA constitute a 'toolkit' of solubilising polymers, so that selection of the appropriate solubilising polymer provides a spectrum of useful attributes for studying membrane proteins.


Sensor Based on a Poly[2-(Dimethylamino)ethyl Methacrylate-

Fairouz Aberkane, Imene Abdou, Nadia Zine, Nicole Jaffrezic-Renault, Abdelhamid Elaissari, Abdelhamid Errachid
PMID: 33919562   DOI: 10.3390/s21082850

Abstract

Melamine has been used as a non-protein nitrogenous additive in food products to artificially increase the apparent "false" protein content. Melamine is known as a dangerous and poisonous substance for human health and it causes diverse diseases. An electrochemical sensor for melamine detection has been developed by modification of a glassy carbon electrode using copolymer poly[DMAEMA-
-styrene], gold nanoparticles, and methylene blue. The characterization of the modified electrode was conducted using several analysis techniques including cyclic voltammetry (CV), differential pulse voltammetry (DPV), chronoamperometry (CA), and electrochemical impedance spectroscopy (EIS). The electrochemical detection of melamine was performed by impedance spectroscopy. Obtained results revealed that the developed sensor has a large detection range from 5.0 × 10
to 3.8 × 10
M with a low detection limit of 1.8 × 10
M (at S/N = 3). Various interfering species such as phenol, hydroquinone, and bisphenol A have been used and their behavior on modified electrode has been studied.


Production of Enantiopure Chiral Epoxides with

Dominika Gyuranová, Radka Štadániová, Zuzana Hegyi, Róbert Fischer, Martin Rebroš
PMID: 33802034   DOI: 10.3390/molecules26061514

Abstract

Styrene monooxygenases are a group of highly selective enzymes able to catalyse the epoxidation of alkenes to corresponding chiral epoxides in excellent enantiopurity. Chiral compounds containing oxirane ring or products of their hydrolysis represent key building blocks and precursors in organic synthesis in the pharmaceutical industry, and many of them are produced on an industrial scale. Two-component recombinant styrene monooxygenase (SMO) from
was expressed as a fused protein (StyAL2StyB) in
BL21(DE3). By high cell density fermentation, 35 g
/L of biomass with overexpressed SMO was produced. SMO exhibited excellent stability, broad substrate specificity, and enantioselectivity, as it remained active for months and converted a group of alkenes to corresponding chiral epoxides in high enantiomeric excess (˃95-99% ee). Optically pure (
)-4-chlorostyrene oxide, (
)-allylbenzene oxide, (2
,5
)-1,2:5,6-diepoxyhexane, 2-(3-bromopropyl)oxirane, and (
)-4-(oxiran-2-yl)butan-1-ol were prepared by whole-cell SMO.


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